N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
The compound N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a thiazole-based derivative characterized by a benzoyl group at the 5-position and a phenyl group at the 4-position of the thiazole ring. The sulfamoyl moiety at the para position of the benzamide is substituted with two allyl groups, distinguishing it from related compounds.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S2/c1-3-19-32(20-4-2)38(35,36)24-17-15-23(16-18-24)28(34)31-29-30-25(21-11-7-5-8-12-21)27(37-29)26(33)22-13-9-6-10-14-22/h3-18H,1-2,19-20H2,(H,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLVPPHTNAGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring , a benzoyl group , and a sulfamoyl moiety . The structural components contribute to its unique biological properties. The thiazole ring is known for its role in various bioactive compounds, while the sulfamoyl group may enhance pharmacological activity through interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial cell division by targeting the FtsZ protein, essential for cytokinesis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
Anticancer Activity
The compound has also demonstrated promising anticancer activity against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values indicate its potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Antimicrobial Mechanism
The antimicrobial action is primarily attributed to the compound's ability to bind to the FtsZ protein, disrupting its function in bacterial cell division. Molecular docking studies have shown that the compound binds effectively at the active site of FtsZ, enhancing its inhibitory potency compared to non-fluorinated analogs.
Anticancer Mechanism
The anticancer effects are linked to modulation of signaling pathways involved in apoptosis and cell cycle regulation. Flow cytometry analyses have revealed that treatment with this compound leads to significant alterations in cell cycle distribution, particularly inducing G1 phase arrest in cancer cells.
Case Studies
- Inhibition of Bacterial Growth : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its broad-spectrum antibacterial properties.
- Anticancer Efficacy : In vitro studies on HepG2 cells indicated that this compound reduced cell viability significantly when compared to control groups treated with standard chemotherapy agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound shares a core thiazole-2-yl benzamide scaffold with several analogs. Key structural differences lie in the substituents on the thiazole ring and the sulfamoyl/benzamide groups:
Key Observations :
- Halogenated analogs (e.g., bromo, chloro) exhibit stronger intermolecular interactions, as seen in crystal packing via hydrogen bonds.
Physicochemical Data:
Key Observations :
- Higher melting points in halogenated derivatives (e.g., 277–279°C in ) suggest stronger crystal lattice interactions compared to non-halogenated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
